molecular formula C18H31NO4 B011590 r-(+)-bisoprolol CAS No. 111051-40-2

r-(+)-bisoprolol

货号: B011590
CAS 编号: 111051-40-2
分子量: 325.4 g/mol
InChI 键: VHYCDWMUTMEGQY-QGZVFWFLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-Bisoprolol is a selective beta-1 adrenergic receptor blocker used primarily in the treatment of cardiovascular diseases such as hypertension and heart failure. It is the enantiomer of bisoprolol, meaning it has a specific three-dimensional arrangement that allows it to interact more effectively with biological targets.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Bisoprolol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a chiral intermediate, often derived from natural sources or through asymmetric synthesis.

    Key Reactions: The intermediate undergoes several chemical transformations, including alkylation, reduction, and cyclization, to form the desired ®-Bisoprolol.

    Reaction Conditions: These reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of ®-Bisoprolol involves large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving efficient production with minimal by-products.

化学反应分析

Types of Reactions

®-Bisoprolol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert ®-Bisoprolol into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but typically involve nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bisoprolol oxides, while reduction may produce bisoprolol alcohols.

科学研究应用

Hypertension Management

R-(+)-bisoprolol is widely prescribed for managing hypertension. A systematic review indicated that bisoprolol, especially in combination with hydrochlorothiazide, significantly lowers both systolic and diastolic blood pressure compared to placebo groups. The mean difference in systolic blood pressure was reported as -8.35 mmHg (95% CI: -11.44 to -5.25 mmHg) .

Heart Failure Treatment

The drug is included in guideline-directed medical therapy for heart failure with reduced ejection fraction (HFrEF). It has been shown to reduce mortality and hospitalizations in patients with chronic heart failure . A meta-analysis highlighted that bisoprolol improves cardiac function parameters and reduces adverse outcomes in patients post-myocardial infarction .

Post-Myocardial Infarction Recovery

In patients recovering from myocardial infarction, bisoprolol has demonstrated efficacy in improving functional outcomes and reducing the risk of subsequent cardiac events. Studies have shown significant improvements in left ventricular function when combined with other agents like sacubitril .

Innovative Research and Derivatives

Recent studies have explored novel derivatives of bisoprolol, such as N-acetyl bisoprolol and N-formyl bisoprolol. These derivatives were synthesized through organic reactions and evaluated for their potential as antihypertensive agents using molecular docking techniques. The binding affinities of these derivatives suggest they may offer similar or enhanced therapeutic benefits compared to the parent compound .

Combination Therapy

Research indicates that combining bisoprolol with diuretics like hydrochlorothiazide not only enhances blood pressure control but also improves overall patient outcomes without significantly increasing adverse effects .

Adverse Effects

While generally well-tolerated, bisoprolol can cause side effects such as fatigue, dizziness, and bradycardia. Studies have noted that its selective action minimizes some common side effects associated with non-selective beta-blockers .

Comparative Effectiveness

A comparison between transdermal bisoprolol patches and oral formulations revealed that both methods are effective; however, the patch may offer advantages in terms of patient adherence and side effect profiles .

作用机制

®-Bisoprolol exerts its effects by selectively blocking beta-1 adrenergic receptors, which are primarily found in the heart. This action reduces heart rate and contractility, leading to decreased blood pressure and reduced workload on the heart. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system.

相似化合物的比较

Similar Compounds

    Metoprolol: Another selective beta-1 blocker used for similar indications.

    Atenolol: Also a selective beta-1 blocker with similar therapeutic uses.

    Propranolol: A non-selective beta-blocker that affects both beta-1 and beta-2 receptors.

Uniqueness

®-Bisoprolol is unique due to its high selectivity for beta-1 adrenergic receptors, which results in fewer side effects related to beta-2 receptor blockade, such as bronchoconstriction. This makes it particularly suitable for patients with respiratory conditions who require beta-blocker therapy.

生物活性

R-(+)-bisoprolol is a highly selective beta-1 adrenergic receptor blocker, primarily used in the treatment of hypertension and heart failure. Its biological activity encompasses a range of pharmacological effects, including cardioprotection, antihypertensive properties, and modulation of metabolic processes. This article synthesizes current research findings on the biological activity of this compound, including data tables and case studies that highlight its efficacy and safety.

Pharmacological Profile

Mechanism of Action

This compound selectively inhibits beta-1 adrenergic receptors, which are predominantly located in the heart and kidneys. This selectivity minimizes the adverse effects commonly associated with non-selective beta-blockers, such as bronchoconstriction. The compound exhibits no intrinsic sympathomimetic activity and has low local anesthetic properties, making it a preferred choice for patients with cardiovascular conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • High Bioavailability : Nearly complete enteral absorption with minimal first-pass metabolism.
  • Long Half-Life : Extended duration of action allows once-daily dosing.
  • Renal Excretion : Approximately 50% of the drug is excreted unchanged via the kidneys .

Efficacy in Clinical Studies

Antihypertensive Effects

This compound has demonstrated significant efficacy in lowering blood pressure in various clinical settings. A meta-analysis comparing bisoprolol with other selective beta-blockers (s-BBs) reported a significant reduction in both systolic and diastolic blood pressure, along with improved heart rate variability .

StudyPopulationTreatment DurationOutcome
CIBIS-IICHF Patients12 monthsReduced all-cause mortality by 30%
Meta-analysisHypertensive Patients8 weeksSignificant decrease in BP (MD: -3.22 mmHg)

Cardioprotective Effects

Research indicates that this compound provides cardioprotection during ischemia/reperfusion (I/R) injury. In an animal model, bisoprolol treatment resulted in decreased infarct size and improved cardiac function post-I/R injury by modulating the unfolded protein response (UPR) and reducing inflammation .

Case Studies

CIBIS-II Trial

The CIBIS-II trial was pivotal in establishing the mortality benefits of bisoprolol in chronic heart failure (CHF) patients. The trial was stopped early due to significant findings that showed a reduction in all-cause mortality (hazard ratio: 0.66) compared to placebo .

Impact on Heart Failure Management

In patients with stable CHF, bisoprolol has been shown to improve quality of life and reduce hospitalizations due to heart failure exacerbations. The drug's ability to decrease myocardial oxygen consumption while preserving cardiac output is particularly beneficial for this patient population .

Safety Profile

This compound is generally well-tolerated, with a safety profile that is favorable compared to other beta-blockers. Common side effects include fatigue, dizziness, and bradycardia; however, serious adverse events are rare. Notably, bisoprolol does not significantly alter serum lipid profiles or renal function in most patients .

属性

IUPAC Name

(2R)-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYCDWMUTMEGQY-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=C(C=C1)COCCOC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111051-40-2
Record name Bisoprolol, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111051402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BISOPROLOL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L68D148Q8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of bisoprolol was prepared as follows. To 529.2 g of purified water were added 180 g of bisoprolol fumarate 2:1. The mixture was stirred for 10 minutes to dissolve the drug. 10.8 g of talc USP (Whitaker, Clark and Daniels Inc., South Plainfield, N.J., USA) were added to the solution and the mixture was stirred for 20 minutes.
[Compound]
Name
talc
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
Name
Quantity
529.2 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
r-(+)-bisoprolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
r-(+)-bisoprolol
Reactant of Route 3
Reactant of Route 3
r-(+)-bisoprolol
Reactant of Route 4
Reactant of Route 4
r-(+)-bisoprolol
Reactant of Route 5
r-(+)-bisoprolol
Reactant of Route 6
Reactant of Route 6
r-(+)-bisoprolol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。